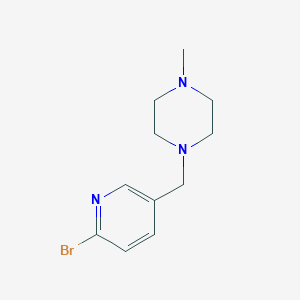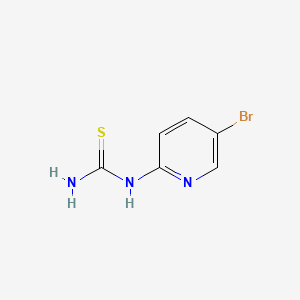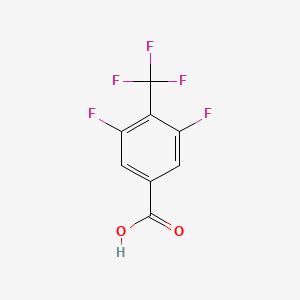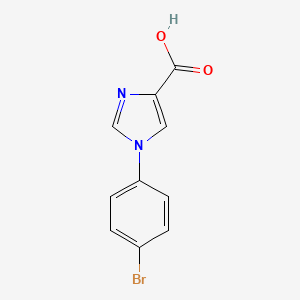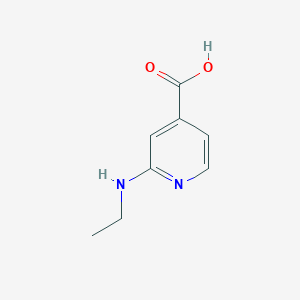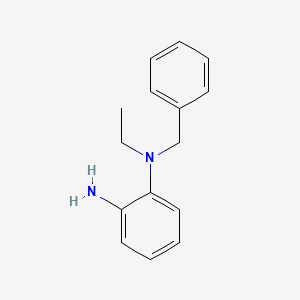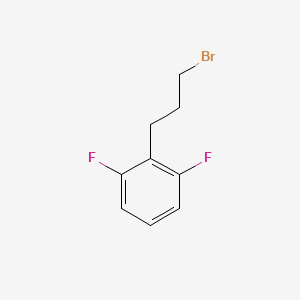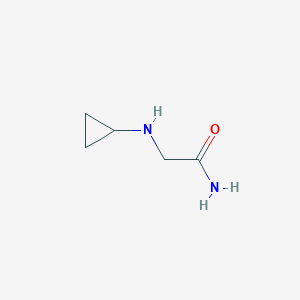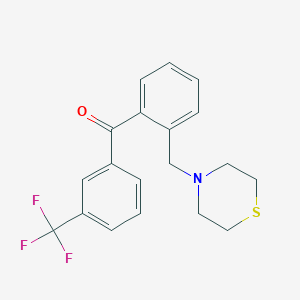
2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone: is a chemical compound with the molecular formula C19H18F3NOS and a molecular weight of 365.4 g/mol . This compound is primarily used for experimental and research purposes . It is characterized by the presence of a thiomorpholine ring and a trifluoromethyl group attached to a benzophenone core, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of thiomorpholine with 3’-trifluoromethylbenzophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for research and experimental use .
化学反応の分析
Types of Reactions:
Oxidation: 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. It is being explored for drug development and as a lead compound in medicinal chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. .
作用機序
The mechanism of action of 2-Thiomorpholinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .
類似化合物との比較
- 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone
- 2-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone
- 2-Thiomorpholinomethyl-3’-difluoromethylbenzophenone
Comparison:
- 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone: Similar in structure but with the thiomorpholine ring attached at a different position. This positional isomer may exhibit different chemical and biological properties.
- 2-Thiomorpholinomethyl-4’-trifluoromethylbenzophenone: Another positional isomer with the trifluoromethyl group at the 4’ position. This variation can affect the compound’s reactivity and interactions with molecular targets.
- 2-Thiomorpholinomethyl-3’-difluoromethylbenzophenone: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group. This change can influence the compound’s chemical stability and biological activity .
特性
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXMRNVKDUSHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643832 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-08-6 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
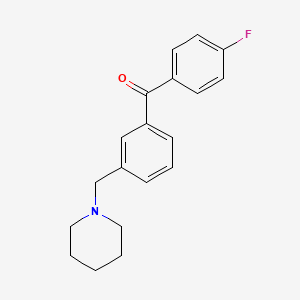
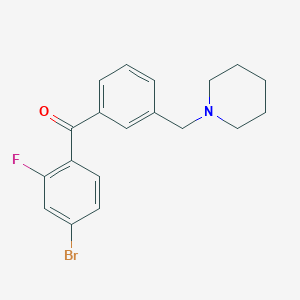
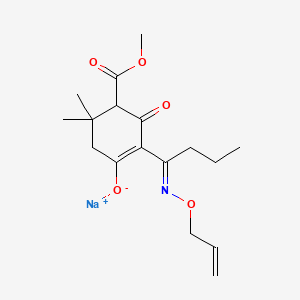
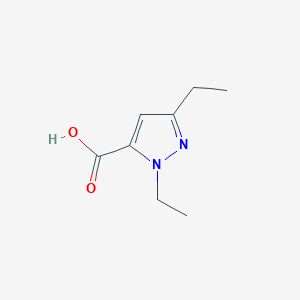
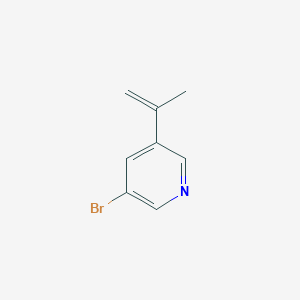
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
